molecular formula C14H25NO4 B3241767 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid CAS No. 1483729-29-8

2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

Cat. No.: B3241767
CAS No.: 1483729-29-8
M. Wt: 271.35
InChI Key: ADXRJYZTIHABDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature. The Boc-protected amino acid can then be further reacted with cycloheptyl acetic acid to form the desired compound .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as crystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid primarily involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid is unique due to its specific structure, which includes a cycloheptyl group. This structural feature can impart distinct chemical properties and reactivity compared to other Boc-protected amino acids .

Properties

IUPAC Name

2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRJYZTIHABDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

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